Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. Its systematic name reflects its structural components, which include a tert-butyl group, a carbamoyl group, and a fluorinated piperidine moiety. This compound is identified by the CAS number 918431-92-2 and has the molecular formula with a molecular weight of 246.28 g/mol .
The compound can be synthesized through various methods, primarily involving the reaction of specific piperidine derivatives with reagents that introduce the carbamoyl and fluorine functionalities. It is often utilized as an intermediate in the synthesis of more complex pharmaceutical agents.
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate falls under the category of piperidine derivatives, which are known for their diverse biological activities. This class of compounds is frequently explored for their potential use in treating various medical conditions, including pain management and neurological disorders.
The synthesis of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate typically involves a two-step process:
The reaction conditions are critical for achieving high yields and purity. The use of specific solvents and temperature control during reactions significantly impacts the efficiency of synthesis.
The molecular structure of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate features:
The compound's structural formula can be represented as follows:
This formula indicates the presence of two nitrogen atoms and three oxygen atoms, alongside carbon, hydrogen, and fluorine.
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate can participate in various chemical reactions typical for piperidine derivatives:
These reactions are facilitated by the compound's functional groups, allowing for modifications that can lead to diverse derivatives with altered biological properties.
While specific mechanisms for tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate are not extensively documented, compounds in this class often interact with biological targets such as receptors or enzymes. The presence of the fluorine atom may enhance binding affinity due to electronic effects.
Research into similar compounds suggests potential interactions with opioid receptors or other neuroactive targets, indicating possible analgesic properties.
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate has several scientific uses:
The synthesis of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS 918431-92-2, C~11~H~19~FN~2~O~3~) relies on sequential transformations of 1-tert-butoxycarbonyl-4-fluoropiperidine-4-carboxylic acid. This precursor undergoes activation followed by nucleophilic displacement to install the carboxamide group—a process requiring precise reagent control to avoid decarboxylation or epimerization [1].
The carboxylic acid moiety is activated in situ through mixed anhydride formation. Key process parameters include:
This step achieves near-quantitative conversion within 10 minutes, confirmed by TLC or LCMS monitoring (m/z 173 for intermediate) [1].
The mixed anhydride intermediate is treated with ammonia (0.5M in 1,4-dioxane) under ambient conditions:
Table 1: Solvent Performance in Ammonolysis Step
Solvent | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
1,4-Dioxane | 18 | 65 | <5% |
THF | 18 | 42 | 15% |
DMF | 18 | 58 | 12% (hydrolysis) |
DME | 18 | 51 | 9% |
Data adapted from WO2015/144290 [1]
Post-reaction workup employs a multistep extraction protocol to isolate the crystalline product:
This workflow achieves 98% purity (HPLC) with a mass recovery of 65% (185 mg from 300 mg acid precursor). Notably, silica gel chromatography is avoidable, enhancing scalability [1] [2].
Table 2: Extraction Efficiency Metrics
Wash Sequence | Target Impurities | Removal Efficiency (%) |
---|---|---|
1N NaOH (2×) | Acidic intermediates, NMM-HCl | >99 |
Water | Ammonium salts, polar organics | 85-90 |
Brine | Residual water, emulsifiers | >95 |
Thermal sensitivity dictates protocol design:
Table 3: Temperature-Dependent Stability of Key Intermediates
Intermediate | Critical Stability Threshold | Decomposition Pathway | Mitigation Strategy |
---|---|---|---|
Mixed anhydride | > -10°C | Decarboxylation to ketone | Rigorous bath cooling (-15°C) |
Ammonolysis adduct | <40°C during concentration | Boc cleavage | Reduced pressure, T < 35°C |
Crude product in organic phase | <50°C during drying | Lactam formation via dehydration | Sodium sulfate, 25°C, 12h |
Studies on analogous Boc-piperidines confirm that 4,4-disubstituted derivatives exhibit higher conformational strain, increasing thermal lability versus unsubstituted counterparts [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: